(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process. The starting materials often include 4-fluorobenzyl alcohol and 3-hydroxybenzaldehyde, which undergo a series of reactions to form the desired compound. Key steps in the synthesis may include:
Formation of the Benzylidene Intermediate: The reaction between 4-fluorobenzyl alcohol and 3-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate is then reacted with thiourea under basic conditions to form the thioxoimidazolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, industrial processes may incorporate automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions conducted in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.
Disilanes: Organosilicon compounds with unique electronic properties, used in various applications.
Uniqueness
(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one stands out due to its specific structural features, such as the fluorobenzyl group and thioxoimidazolidinone core, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H13FN2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-6-4-11(5-7-13)10-22-14-3-1-2-12(8-14)9-15-16(21)20-17(23)19-15/h1-9H,10H2,(H2,19,20,21,23)/b15-9- |
InChI Key |
FPKXUSVOBLEQMK-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)/C=C\3/C(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
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